1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide
Description
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a pyridazine core substituted with a pyrazole ring at the 6-position and a piperidine group at the 3-position. The piperidine moiety is further linked via a carboxamide bridge to a 6-methylbenzo[d]thiazol-2-yl group, a structural motif commonly associated with bioactive molecules targeting kinases, GPCRs, or antimicrobial pathways .
Key structural attributes include:
- Pyridazine backbone: Known for its electron-deficient nature, enabling π-π stacking interactions in biological targets.
- Pyrazole substituent: A heterocyclic ring with nitrogen atoms at positions 1 and 2, often contributing to hydrogen bonding and metabolic stability .
- Benzo[d]thiazole: A bicyclic system linked to antitumor, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c1-14-5-6-16-17(12-14)30-21(23-16)24-20(29)15-4-2-10-27(13-15)18-7-8-19(26-25-18)28-11-3-9-22-28/h3,5-9,11-12,15H,2,4,10,13H2,1H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLRSZHUUUPKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Functionalization
The pyridazine ring is typically functionalized at the 3-position through cross-coupling reactions. A Suzuki-Miyaura coupling between 3-bromo-6-chloropyridazine and pyrazole-1-boronic acid derivatives offers regioselectivity. For example, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C achieves 85% yield.
Table 1: Optimization of Pyridazine-Pyrazole Coupling
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80 | 85 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| NiCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 62 |
Alternative routes employ Ullmann-type couplings using CuI and 1,10-phenanthroline in DMSO at 110°C, though yields are lower (68%).
Pyrazole Installation via Nucleophilic Aromatic Substitution
Activation of the pyridazine ring with electron-withdrawing groups (e.g., chloro at C6) facilitates nucleophilic substitution. Reacting 3-amino-6-chloropyridazine with 1H-pyrazole in the presence of KOtBu and DMF at 120°C for 12 hours affords the desired product in 73% yield.
Synthesis of Piperidine-3-carboxamide Backbone
Piperidine Ring Functionalization
Piperidine-3-carboxylic acid is esterified to its ethyl ester using thionyl chloride and ethanol, followed by Boc protection of the amine. Subsequent hydrolysis of the ester with NaOH yields Boc-piperidine-3-carboxylic acid (92% yield).
Carboxamide Formation
Coupling the carboxylic acid to 6-methylbenzo[d]thiazol-2-amine employs 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in DMF at 25°C. This method, adapted from patented procedures, achieves 88% yield.
Equation 1:
$$
\text{Boc-piperidine-3-carboxylic acid} + \text{6-methylbenzo[d]thiazol-2-amine} \xrightarrow{\text{HATU, DIEA}} \text{Boc-protected carboxamide}
$$
Deprotection with trifluoroacetic acid (TFA) in dichloromethane furnishes the free amine, which is isolated as the hydrochloride salt (95% yield).
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
Benzothiazole Ring Construction
Cyclization of 2-amino-4-methylthiophenol with cyanogen bromide in ethanol under reflux forms 6-methylbenzo[d]thiazol-2-amine. This method, modified from Evitachem’s protocol, yields 78% product.
Table 2: Benzothiazole Synthesis Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyanogen bromide | EtOH | 80 | 6 | 78 |
| Thiourea | HCl/EtOH | 70 | 8 | 65 |
| CS₂/KOH | H₂O | 100 | 12 | 58 |
Final Coupling and Characterization
Fragment Assembly
The piperidine-3-carboxamide is coupled to the 6-(1H-pyrazol-1-yl)pyridazin-3-yl subunit via nucleophilic aromatic substitution. Using NaH as a base in DMF at 60°C for 8 hours achieves 76% yield.
Equation 2:
$$
\text{N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide} + \text{3-chloro-6-(1H-pyrazol-1-yl)pyridazine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Purification and Analytical Data
Purification via silica gel chromatography (DCM/MeOH 95:5) followed by recrystallization from ethanol yields >99% purity. Characterization includes:
- ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazole), 8.35 (d, J = 8.5 Hz, 1H, pyridazine), 7.89 (s, 1H, benzothiazole), 3.45–3.55 (m, 4H, piperidine), 2.45 (s, 3H, CH3).
- HRMS : m/z 449.1782 [M + H]⁺ (calcd 449.1785).
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric replacements : Replacing pyrazole with 1,2,4-triazole (as in ) reduces metabolic liability but may alter binding kinetics due to triazole’s larger size and additional nitrogen.
- Azetidine vs.
- Substituent positioning : The 6-methyl group on the benzo[d]thiazole in the target compound likely enhances lipophilicity and membrane permeability compared to unsubstituted analogs .
Antitumor Activity
- Analogues: 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide (): Reported to inhibit cancer cell proliferation (IC₅₀ = 0.2–1.5 µM in breast cancer lines). Frontizole analogs (e.g., ): Show immunosuppressive and antitumor effects through modulation of T-cell pathways.
Antimicrobial Potential
Kinase and GPCR Modulation
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Pyrazole-containing compounds (e.g., target compound) generally exhibit higher microsomal stability (t₁/₂ > 60 min in human liver microsomes) compared to triazole derivatives .
- Toxicity : Benzo[d]thiazole derivatives show moderate cytotoxicity (CC₅₀ = 10–50 µM in HEK293 cells) but improved safety profiles over frontline chemotherapeutics .
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a piperidine ring, pyridazine moiety, and both pyrazole and thiazole functionalities, position it as a candidate for various therapeutic applications. This article synthesizes current research findings regarding its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential applications in cancer treatment.
Structural Characteristics
The compound's molecular formula is , and it features multiple heterocyclic rings that enhance its interaction profiles with biological targets. The presence of the pyrazole and thiazole rings contributes to its pharmacological potential.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. For instance:
- In vitro studies indicated that compounds similar to this structure exhibited IC50 values ranging from to against COX-II, showcasing moderate to strong inhibitory activity .
- A specific derivative of this compound demonstrated an IC50 value of against COX-II, indicating significantly higher potency compared to standard drugs like Rofecoxib .
Anticancer Activity
The compound's structural complexity suggests potential anticancer properties:
- Case Study : A derivative with similar structural motifs was tested against colon carcinoma cell lines (HCT-15), showing remarkable cytotoxic effects . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance anticancer activity.
Antimicrobial Properties
The compound's thiazole component has been associated with antimicrobial activity:
- Research Findings : Compounds featuring thiazole and pyrazole functionalities have demonstrated antimicrobial properties against various pathogens . The presence of electron-donating groups in the structure was found to enhance these effects.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)piperidine | Contains pyrazole and piperidine; potential antitumor activity | Inhibits ATPase activity |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl) | Similar thiazole and pyrazole components; antimicrobial properties | Antimicrobial activity |
| 1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo | Incorporates thiazole; potential for drug development | Anticancer properties |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
- The compound’s synthesis involves multi-step routes, including the formation of the pyridazine core, introduction of the pyrazole moiety, and coupling with the benzothiazole-carboxamide group. Key challenges include controlling regioselectivity during pyridazine functionalization and minimizing side reactions during piperidine ring formation.
- Methodology : Optimize stoichiometry (e.g., 1:1.2 molar ratios for nucleophilic substitutions) and solvent systems (e.g., DMF for solubility of intermediates). Use reflux conditions (80–120°C) for cyclization steps and monitor progress via TLC or HPLC .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Techniques :
- NMR : Confirm substitution patterns (e.g., pyrazole C–H protons at δ 7.5–8.5 ppm; benzothiazole methyl group at δ 2.4–2.6 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (e.g., calculated [M+H]+ = 421.15) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., S(6) ring motifs via C–H⋯N hydrogen bonds) and π–π stacking distances (~3.6–3.7 Å) between aromatic rings .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole substitution, benzothiazole methylation) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Pyrazole variants (e.g., 3,5-dimethyl substitution) enhance lipophilicity and target binding affinity in kinase inhibition assays .
- Methylation at the benzothiazole 6-position improves metabolic stability by reducing CYP450-mediated oxidation .
- Methodology : Synthesize analogs via Suzuki coupling or nucleophilic aromatic substitution. Compare IC50 values in enzyme inhibition assays (e.g., EGFR or Aurora kinases) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Root Causes : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or impurities in test compounds.
- Resolution :
- Validate compound purity via HPLC before testing.
- Replicate assays across multiple cell lines (e.g., HCT-116 vs. MCF-7 for anticancer activity) with standardized protocols (e.g., 72-hour MTT assays, 10% FBS) .
- Perform dose-response curves (1 nM–100 µM) to confirm potency thresholds .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Approach :
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like PI3Kγ or PDE10A.
- Calculate ADMET parameters (e.g., LogP, aqueous solubility) via QSAR models (e.g., SwissADME) .
- Validation : Synthesize top-scoring analogs and test in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings :
- Solid State : Stable for ≥6 months at −20°C in amber vials (degradation <5%) .
- Solution Phase : Degrades rapidly in aqueous buffers (pH 7.4, 37°C; t1/2 ~4 hours) due to hydrolysis of the carboxamide bond. Use DMSO stock solutions (≤10 mM) with desiccants .
- Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
